alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is a compound that belongs to the class of sucrose esters. These compounds are formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate typically involves the esterification of sucrose with octanoic acid. This reaction can be catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction is usually carried out under mild conditions to prevent the degradation of sucrose .
Industrial Production Methods
Industrial production of sucrose esters, including this compound, often involves enzymatic processes due to their specificity and mild reaction conditions. These processes are designed to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate can undergo various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, the ester bond can be hydrolyzed to yield sucrose and octanoic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Sucrose and octanoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Substitution: New esters or other substituted products.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of stable emulsions. This property is crucial in its applications in food, cosmetics, and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose monolaurate: Another sucrose ester with similar surfactant properties but different fatty acid chain length.
Sucrose monopalmitate: Similar in structure but with a longer fatty acid chain, affecting its solubility and emulsifying properties.
Uniqueness
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctanoate is unique due to its specific fatty acid chain length, which provides a balance between hydrophilic and lipophilic properties. This balance makes it particularly effective as a surfactant in various applications .
Eigenschaften
CAS-Nummer |
42922-74-7 |
---|---|
Molekularformel |
C20H36O12 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
GFKALCSVKPSQQZ-OASARBKBSA-N |
SMILES |
CCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO |
Isomerische SMILES |
CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.